molecular formula C11H19NO4 B2421390 Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate CAS No. 2503155-50-6

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate

Cat. No. B2421390
CAS RN: 2503155-50-6
M. Wt: 229.276
InChI Key: OOZUYXGKPKJPIK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate, also known as TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), from the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

  • Functionalized Piperazines The presence of the tert-butyl (Boc) protecting group suggests that this compound could serve as a precursor for the synthesis of various functionalized piperazines. Researchers can selectively modify the tert-butyl group to introduce specific functionalities, tailoring the resulting piperazine derivatives for specific applications.
  • Medicinal Chemistry Piperazine derivatives, including tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate, have been explored as potential drug candidates. Their diverse biological activities make them interesting targets for drug discovery.
  • Ionophores and Ligands Piperazines can act as ionophores, facilitating the transport of ions across cell membranes. The tert-butyl group may influence ionophore properties, making this compound valuable for studying ion transport mechanisms.
  • Chemical Transformations

    • The tert-butyl group’s unique reactivity pattern makes it an interesting building block for chemical transformations . Researchers can exploit this property to synthesize more complex molecules.
    • Potential reactions include condensation reactions between diamines and dihaloalkanes, cyclization of acylated hydrazines, and ring-opening reactions of cyclic precursors.

properties

IUPAC Name

tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(13)5-9(7-12)15-4/h9H,5-7H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZUYXGKPKJPIK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC(=O)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate

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